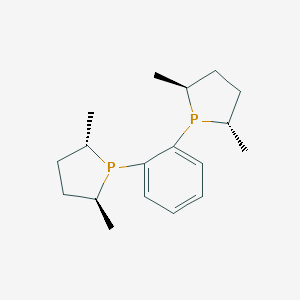

(S,S)-Methyl-DUPHOS

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNZWRKTWQLAJK-VGWMRTNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](P1C2=CC=CC=C2P3[C@H](CC[C@@H]3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159910 | |

| Record name | Methyl-duphos, (S,S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136735-95-0 | |

| Record name | Methyl-duphos, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136735950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-duphos, (S,S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5S,2'S,5'S)-1,1'-benzene-1,2-diylbis(2,5-dimethylphospholane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-DUPHOS, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL745J99SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on (S,S)-Methyl-DUPHOS: Structure, Synthesis, and Catalytic Applications

This technical guide provides a comprehensive overview of the chiral ligand (S,S)-Methyl-DUPHOS, a cornerstone in the field of asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document details the ligand's structure, a step-by-step synthesis protocol, and its application in catalytic processes. All quantitative data is presented in structured tables for clarity and comparative analysis.

Structure and Properties of this compound

This compound, with the IUPAC name 1,2-bis((2S,5S)-2,5-dimethylphospholan-1-yl)benzene, is a highly effective chiral phosphine ligand.[1][2] Its C2-symmetric design, featuring two chiral phospholane rings attached to a benzene backbone, creates a well-defined and rigid chiral environment around a metal center. This structural feature is crucial for inducing high enantioselectivity in a variety of chemical transformations.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1,2-bis((2S,5S)-2,5-dimethylphospholan-1-yl)benzene[1][2] |

| Synonyms | (S,S)-Me-DUPHOS, (+)-1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene[3][4] |

| CAS Number | 136735-95-0[1][4] |

| Molecular Formula | C18H28P2[1][2] |

| Molecular Weight | 306.37 g/mol [1] |

| Melting Point | 67-76 °C[4] |

| Appearance | White to light yellow powder or crystal |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a readily available chiral starting material. The key steps involve the formation of a chiral diol, its conversion to a cyclic sulfate, and subsequent reaction with a lithiated bisphosphine source.

Experimental Protocols

Step 1: Synthesis of (2S,5S)-Hexanediol

A detailed experimental protocol for the synthesis of the chiral diol precursor, (2S,5S)-2,5-hexanediol, is often achieved through asymmetric reduction of 2,5-hexanedione or from chiral pool starting materials like D-mannitol. For the purpose of this guide, we will assume the availability of (2S,5S)-2,5-hexanediol as a starting material.[5]

Step 2: Synthesis of (2S,5S)-Hexanediol Cyclic Sulfate

-

Materials: (2S,5S)-Hexanediol, thionyl chloride (SOCl2), ruthenium(III) chloride hydrate (RuCl3·H2O), sodium periodate (NaIO4), acetonitrile (CH3CN), carbon tetrachloride (CCl4), water (H2O), diethyl ether (Et2O), sodium bicarbonate (NaHCO3), magnesium sulfate (MgSO4).

-

Procedure:

-

To a stirred solution of (2S,5S)-hexanediol in a mixture of acetonitrile, carbon tetrachloride, and water, add ruthenium(III) chloride hydrate and sodium periodate.

-

Stir the reaction mixture vigorously at room temperature until the diol is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.

-

The crude cyclic sulfite is then oxidized to the cyclic sulfate using a suitable oxidizing agent, such as sodium periodate catalyzed by ruthenium(III) chloride.

-

Purify the resulting (2S,5S)-hexanediol cyclic sulfate by column chromatography on silica gel.

-

Step 3: Synthesis of this compound

-

Materials: 1,2-bis(phosphino)benzene, n-butyllithium (n-BuLi), (2S,5S)-hexanediol cyclic sulfate, tetrahydrofuran (THF), diethyl ether (Et2O), degassed water.

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1,2-bis(phosphino)benzene in anhydrous THF.

-

Cool the solution to -78 °C and add n-butyllithium dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the dilithio-1,2-phenylenebis(phosphine).

-

In a separate flask, dissolve (2S,5S)-hexanediol cyclic sulfate in anhydrous THF.

-

Cool both solutions to -78 °C and slowly add the solution of the cyclic sulfate to the solution of the dilithiated phosphine via cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with degassed brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel under an inert atmosphere to afford this compound as a white solid.

-

Quantitative Data for Synthesis

Table 2: Representative Yields for the Synthesis of this compound and its Precursors

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | (2S,5S)-Hexanediol | 2,5-Hexanedione | >95 (Asymmetric Hydrogenation) |

| 2 | (2S,5S)-Hexanediol Cyclic Sulfate | (2S,5S)-Hexanediol | ~80-90 |

| 3 | This compound | (2S,5S)-Hexanediol Cyclic Sulfate and 1,2-bis(phosphino)benzene | ~70-80 |

Note: Yields are representative and can vary depending on the specific reaction conditions and scale.

Catalytic Applications and Signaling Pathways

This compound is a premier ligand for rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, enabling the synthesis of chiral molecules with high enantiomeric excess. The catalytic cycle, a fundamental signaling pathway in this process, is illustrated below.

Rhodium-Catalyzed Asymmetric Hydrogenation Cycle

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation with bisphosphine ligands like DUPHOS involves the following key steps:

-

Catalyst Precursor Activation: The active catalyst is typically generated in situ from a rhodium precursor, such as [Rh(COD)2]BF4, and the this compound ligand.

-

Substrate Coordination: The prochiral olefin substrate coordinates to the chiral rhodium complex.

-

Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium(III) species.

-

Migratory Insertion: One of the hydride ligands inserts into the double bond of the coordinated olefin, forming a rhodium-alkyl intermediate. This step is often the enantioselectivity-determining step.

-

Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the reductive elimination of the hydrogenated, chiral product and regeneration of the active rhodium(I) catalyst.

Table 3: Performance of this compound in Asymmetric Hydrogenation

| Substrate | Product | Catalyst System | Enantiomeric Excess (ee, %) | Yield (%) |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | [Rh((S,S)-Me-DUPHOS)(COD)]BF4 | >99 | >95 |

| Dimethyl itaconate | (S)-2-Methylsuccinic acid dimethyl ester | [Rh((S,S)-Me-DUPHOS)(COD)]BF4 | 98 | >95 |

| Enamide Substrates | Chiral Amines | [Rh((S,S)-Me-DUPHOS)]+ | >95 | High |

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

Catalytic Cycle of Rh-(S,S)-Me-DUPHOS in Asymmetric Hydrogenation

Caption: Rh-(S,S)-Me-DUPHOS catalytic cycle.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Methyl-duphos, (S,S)- | C18H28P2 | CID 2734553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. (+)-1,2-Bis (2S,5S)-2,5-dimethylphospholano benzene kanata purity 136735-95-0 [sigmaaldrich.com]

- 5. (2S,5S)-2,5-Hexanediol | Enzymaster [enzymaster.de]

physical and chemical properties of (S,S)-Methyl-DUPHOS

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of (S,S)-Methyl-DUPHOS, a chiral phosphine ligand widely utilized in asymmetric catalysis. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for its application, and visualizations of key chemical workflows.

Core Properties of this compound

This compound, with the full chemical name 1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene, is a C₂-symmetric bisphosphine ligand. Its chirality is derived from the stereogenic centers in the phospholane rings, which create a chiral environment around a coordinated metal center, enabling high enantioselectivity in catalytic reactions.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference. This data is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈P₂ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| CAS Number | 136735-95-0 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 67-76 °C | [2] |

| IUPAC Name | (2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane | [1] |

| InChI Key | AJNZWRKTWQLAJK-VGWMRTNUSA-N | [1] |

Solubility and Stability

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in a laboratory setting. The following sections provide methodologies for its synthesis (general strategy), purification, and a representative application in asymmetric hydrogenation.

Synthesis of this compound

-

Preparation of a Chiral Diol: The synthesis typically starts from a readily available chiral starting material, which is converted into a chiral 1,4-diol.

-

Conversion to a Cyclic Sulfate: The diol is then reacted to form a cyclic sulfate, which serves as a key intermediate.

-

Ring-Opening and Phosphine Introduction: The cyclic sulfate is subjected to a nucleophilic ring-opening reaction with a phosphine source, such as lithium phosphide, followed by reaction with a second equivalent to form the bisphosphine ligand.

The purification of chiral phosphines often involves techniques like column chromatography on silica gel under an inert atmosphere or recrystallization from appropriate solvents.[3][4]

Purification by Recrystallization

For the purification of solid organic compounds like this compound, recrystallization is a common and effective technique.[2][4][5]

General Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for phosphine ligands include mixtures of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes or pentane).

-

Dissolution: In a flask equipped with a condenser and under an inert atmosphere, dissolve the crude this compound in the minimum amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote further crystallization.

-

Isolation: Collect the purified crystals by filtration, for instance, using a Schlenk filter under an inert atmosphere.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Asymmetric Hydrogenation of an Enamide

This compound is renowned for its effectiveness as a ligand in rhodium-catalyzed asymmetric hydrogenation of prochiral enamides to produce chiral amines. The following is a representative protocol for the hydrogenation of an N-acetyl α-arylenamide.

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium(1,5-cyclooctadiene) tetrafluoroborate)

-

This compound

-

Substrate: N-(1-phenylvinyl)acetamide

-

Anhydrous, degassed methanol

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

-

Reaction Setup: In a separate flask, the substrate, N-(1-phenylvinyl)acetamide (100 mol%), is dissolved in anhydrous, degassed methanol.

-

Hydrogenation: The substrate solution is transferred to the hydrogenation vessel. The pre-formed catalyst solution is then added to the vessel via cannula. The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 3 atm).

-

Reaction: The reaction mixture is stirred vigorously at room temperature for the specified time (typically 12-24 hours), or until the reaction is complete as monitored by techniques like TLC or GC.

-

Work-up: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure.

-

Purification and Analysis: The crude product is purified by column chromatography on silica gel to yield the chiral amine product. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows related to this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S,S)-Methyl-DUPHOS (CAS: 136735-95-0)

This compound , with the CAS number 136735-95-0, is a highly effective and widely utilized chiral phosphine ligand in the field of asymmetric catalysis.[1] Its C₂-symmetric structure, featuring two (2S,5S)-2,5-dimethylphospholano groups attached to a benzene ring, enables the synthesis of highly enantiomerically enriched molecules.[2] This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use, tailored for professionals in research and drug development.

Core Properties and Specifications

This compound is a solid organophosphorus compound with well-defined chemical and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 136735-95-0 | [1][3][4][5] |

| Molecular Formula | C₁₈H₂₈P₂ | [1][3][6] |

| Molecular Weight | 306.36 g/mol | [1][6] |

| IUPAC Name | 1,2-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)benzene | [3] |

| Synonyms | (+)-1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene, (S,S)-Me-DUPHOS | [4] |

| Appearance | Solid | |

| Melting Point | 67-76 °C | |

| Purity | Typically available in ≥97% or min. 98% purity | [1][3][4] |

| Storage Conditions | Store at 4°C, protect from light, and handle under an inert atmosphere (e.g., nitrogen or argon). | [1] |

Applications in Asymmetric Catalysis

This compound is a privileged ligand, primarily used with transition metals like rhodium, ruthenium, and platinum to catalyze a variety of asymmetric reactions with high enantioselectivity and efficiency.

Asymmetric Hydrogenation

The most prominent application of this compound is in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. This reaction is fundamental for the production of chiral amino acids, chiral alcohols, and key intermediates for pharmaceuticals.[7][8]

Key Features:

-

High Enantioselectivity: Routinely achieves enantiomeric excess (ee) of >95%, and often >99%.[7]

-

High Activity: Demonstrates high turnover frequencies (TOF > 5,000 h⁻¹) and substrate-to-catalyst (S/C) ratios up to 50,000.

-

Broad Substrate Scope: Effective for the hydrogenation of enamides, enol esters, and β-keto esters.

A notable industrial application was in the synthesis of a key glutarate intermediate for the drug Candoxatril, where the (R,R)-Me-DuPHOS-Rh catalyst afforded the product in >99% ee and 95% yield on a 12 kg scale.[7]

Typical Performance Data in Asymmetric Hydrogenation:

| Substrate Type | Metal | S/C Ratio | H₂ Pressure | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference(s) |

| N-acetyl α-arylenamides | Rh | up to 50,000 | 60-90 psi | MeOH | 25 | 0.5-3 | >95 | >95 | |

| A unique carboxylate substrate | Rh | - | - | - | - | - | 95 | >99 | [7] |

| Enamido olefins | Rh | 500 | 60-90 psi | - | - | 0.5-3 | >95 | >99 | |

| β-keto esters | Ru | - | atmospheric | - | - | - | - | high | [2] |

Other Asymmetric Transformations

Beyond hydrogenation, this compound and its metal complexes are effective catalysts for other stereoselective C-C and C-P bond-forming reactions.

-

Asymmetric Alkylation: The Cu(OTf)₂/(R,R)-Me-DuPhos system catalyzes the enantioselective addition of dialkylzinc reagents to N-phosphinoylimines, yielding chiral α-amines with exceptional enantiomeric excess (>90% for aromatic substrates).

-

Asymmetric Hydrophosphination: Platinum complexes of Me-Duphos, such as Pt(R,R-Me-Duphos)(trans-stilbene), catalyze the asymmetric hydrophosphination of activated olefins, providing an enantioselective route to chiral phosphines.[9]

Catalytic Mechanism and Workflow

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insight into the mechanism of Rh-DuPhos catalyzed asymmetric hydrogenation.[8][10] The generally accepted "unsaturated pathway" is the dominant mechanism.

Catalytic Cycle for Asymmetric Hydrogenation

The catalytic cycle involves the coordination of the olefin substrate to the chiral rhodium complex, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst. The "anti-lock-and-key" model is often invoked, where the minor, less stable catalyst-substrate diastereomer is more reactive and leads to the major product enantiomer.[10]

Caption: Generalized catalytic cycle for Rh-(S,S)-Me-DUPHOS hydrogenation.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting an asymmetric hydrogenation experiment using a this compound-metal catalyst.

References

- 1. chemscene.com [chemscene.com]

- 2. DuPhos - Wikipedia [en.wikipedia.org]

- 3. (S,S)-Me-DUPHOS 97.00% | CAS: 136735-95-0 | AChemBlock [achemblock.com]

- 4. strem.com [strem.com]

- 5. (S,S)-ME-DUPHOS | Duphos and BPE Ligands | Ambeed.com [ambeed.com]

- 6. Methyl-duphos, (S,S)- | C18H28P2 | CID 2734553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Advent of a Privileged Ligand: A Technical Guide to the Discovery and History of DuPhos

For Researchers, Scientists, and Drug Development Professionals

The development of chiral ligands for asymmetric catalysis has been a transformative force in modern chemistry, enabling the synthesis of enantiomerically pure compounds essential for the pharmaceutical, agrochemical, and fine chemical industries. Among the pantheon of these molecular tools, the DuPhos family of ligands stands as a landmark achievement, heralding a new era of efficiency and selectivity in asymmetric hydrogenation and other transformations. This in-depth technical guide explores the discovery, history, and core applications of DuPhos ligands, providing detailed experimental methodologies and performance data to support researchers in this dynamic field.

A Paradigm Shift in Asymmetric Catalysis: The Genesis of DuPhos

Prior to the early 1990s, the field of asymmetric catalysis relied on a handful of chiral diphosphine ligands, such as DIOP, DIPAMP, and CHIRAPHOS. While groundbreaking, these ligands often exhibited limitations in terms of enantioselectivity and substrate scope. A significant breakthrough occurred in 1991 when M. J. Burk, a scientist at DuPont, introduced a novel class of C₂-symmetric diphosphine ligands that would come to be known as DuPhos.[1] The name itself is a portmanteau of Du Pont and diphos phine, reflecting its origin and chemical nature.[1]

The initial publications in the Journal of the American Chemical Society and Tetrahedron: Asymmetry detailed the synthesis and remarkable efficacy of these new ligands.[2][3] What set DuPhos apart was its unique structural motif: two 2,5-disubstituted phospholane rings bridged by a 1,2-phenylene group. This design created a highly organized and sterically demanding chiral environment around the metal center, leading to unprecedented levels of enantioselectivity in asymmetric hydrogenation reactions.

A closely related family of ligands, the BPE ligands, were developed in parallel. The primary distinction of BPE is the replacement of the 1,2-phenylene bridge with a more flexible 1,2-ethylene bridge. Both DuPhos and BPE ligands demonstrated exceptional performance, particularly in the rhodium-catalyzed asymmetric hydrogenation of enamides to produce chiral amino acid precursors, a critical transformation in drug discovery and development.[1] The superiority of DuPhos over existing ligands was immediately apparent, establishing it as a "privileged ligand" – a versatile and highly effective ligand scaffold applicable to a broad range of catalytic transformations.

Structural Features and Mechanism of Action

The remarkable success of DuPhos ligands stems from their unique structural and electronic properties. The C₂-symmetry of the ligand simplifies the stereochemical analysis of the catalytic cycle, while the phospholane rings create a well-defined chiral pocket. The phosphorus atoms in DuPhos are electron-rich, which enhances the reactivity of the resulting metal complexes.

Computational studies have provided deep insights into the mechanism of DuPhos-rhodium catalyzed asymmetric hydrogenation of enamides. The catalytic cycle is understood to proceed through a series of well-defined steps, with the oxidative addition of hydrogen being the turnover-limiting step.[4] The enantioselectivity is determined by the differential stability of the diastereomeric catalyst-substrate complexes and the subsequent transition states. The rigid and well-defined chiral environment created by the DuPhos ligand effectively shields one face of the prochiral substrate, leading to the preferential formation of one enantiomer.

Quantitative Performance Data

The efficacy of DuPhos and BPE ligands has been extensively documented across a wide range of asymmetric catalytic reactions. The following tables summarize key performance indicators for the asymmetric hydrogenation of representative substrates.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | ee (%) (Configuration) | Reference |

| (S,S)-Me-DuPhos | [Rh(COD)L]BF₄ | 100 | 24 | >99 | 98.5 (R) | [5] |

| (R,R)-Et-DuPhos | [Rh(COD)L]BF₄ | 500 | 0.5-3 | >95 | >99 | [6] |

Table 2: Asymmetric Hydrogenation of Enamides

| Ligand | Substrate | Substrate/Catalyst Ratio | Solvent | H₂ Pressure | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |

| (S,S)-Et-DuPhos | An N-acetyl dehydro-α-amino acid | 500:1 | MeOH | 60-90 psi | 25 | 0.5-3 | >95 | >99 |

| (S,S)-Et-DuPhos | A β-keto enamide | 100:1 | Toluene | 50 atm | 50 | 12 | >99 | 99 |

Experimental Protocols

Synthesis of (R,R)-Me-DuPhos Derivative: (R,R)-BozPHOS

This protocol details the synthesis of (R,R)-BozPHOS, a mono-oxidized derivative of (R,R)-Me-DuPhos, which is a useful ligand in its own right. The synthesis starts from commercially available (R,R)-Me-DuPHOS.

Materials:

-

(R,R)-Me-DuPHOS

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Hydrogen peroxide (35 wt. % in H₂O)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous benzene

-

Silica gel

Procedure:

-

In a glovebox, charge a flame-dried, round-bottomed flask with (R,R)-Me-DuPHOS (1.0 g, 3.26 mmol).

-

Add anhydrous THF (32 mL) to the flask under an argon atmosphere.

-

Cool the solution to 0 °C and add borane-dimethyl sulfide complex dropwise. Stir the mixture at 0 °C for 45 minutes.

-

Add hydrogen peroxide (35 wt. %) dropwise in three portions at 0 °C, with a 30-minute interval between each addition.

-

Stir the reaction mixture for an additional 45 minutes at room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃ at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to obtain a white foam.

-

To the crude product, add DABCO (550 mg, 4.9 mmol) and anhydrous benzene (32 mL).

-

Heat the mixture at 50 °C for 5 hours.

-

Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to afford (R,R)-BozPHOS as a white solid.[7]

In Situ Preparation of a DuPhos-Rh Catalyst and Asymmetric Hydrogenation

This protocol provides a general method for the in-situ generation of a DuPhos-Rh catalyst and its application in the asymmetric hydrogenation of an enamide substrate.

Materials:

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

-

DuPhos ligand (e.g., (S,S)-Et-DuPhos)

-

Anhydrous, deoxygenated solvent (e.g., Methanol)

-

Substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

-

High-purity hydrogen gas

-

Autoclave or a suitable pressure reaction vessel

-

Schlenk line and glassware for handling air-sensitive compounds

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the rhodium precursor (1 equivalent) and the DuPhos ligand (1.05-1.1 equivalents) to a Schlenk flask. Add the anhydrous, deoxygenated solvent and stir at room temperature for 30-60 minutes. The formation of the active catalyst is typically indicated by a color change.

-

Hydrogenation: In a separate reaction vessel, dissolve the substrate in the anhydrous, deoxygenated solvent.

-

Transfer the prepared catalyst solution to the reaction vessel containing the substrate.

-

Seal the reaction vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 60-90 psi).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) until the reaction is complete (monitor by TLC, GC, or HPLC).

-

Carefully vent the hydrogen gas and work up the reaction mixture to isolate the product.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.[6]

Visualizing the Catalytic World of DuPhos

To better understand the relationships and processes involved in the discovery and application of DuPhos ligands, the following diagrams are provided.

Caption: Timeline of the discovery of DuPhos ligands.

Caption: General synthetic workflow for DuPhos ligands.

Caption: Catalytic cycle for Rh-DuPhos hydrogenation.

References

Unraveling the Enantioselectivity of (S,S)-Methyl-DUPHOS Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of (S,S)-Methyl-DUPHOS catalysts, renowned for their exceptional performance in asymmetric hydrogenation reactions. The focus of this guide is to provide a comprehensive understanding of the catalytic cycle, the origins of enantioselectivity, and practical experimental details for professionals in the fields of chemical research and drug development.

Core Mechanism of Action: The "Anti-Lock-and-Key" Principle

The high enantioselectivity of rhodium catalysts bearing the this compound ligand in the hydrogenation of prochiral enamides is a result of a fascinating interplay between thermodynamics and kinetics, often referred to as the "anti-lock-and-key" model.[1][2] Computational and experimental studies have elucidated a mechanism where the major, more stable diastereomeric catalyst-substrate complex is not the one that leads to the final product. Instead, the minor, less stable diastereomer is significantly more reactive, proceeding through a lower energy transition state to yield the observed major enantiomer of the product.[1][2]

The catalytic cycle can be broken down into the following key steps:

-

Substrate Coordination: The prochiral enamide substrate coordinates to the cationic [Rh((S,S)-Me-DUPHOS)]+ catalyst. This coordination can occur on two different enantiofaces of the substrate, leading to the formation of two diastereomeric square planar catalyst-substrate complexes: a major and a minor isomer.[1][2] The major diastereomer is thermodynamically more stable, meaning it is present in higher concentration at equilibrium.[1]

-

Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium center of the catalyst-substrate complex. This step is widely considered to be the turnover-limiting step of the catalytic cycle.[1][2]

-

Migratory Insertion: One of the newly added hydrogen atoms is transferred to the β-carbon of the enamide double bond, leading to the formation of a rhodium-alkyl intermediate.

-

Reductive Elimination: The second hydrogen atom is transferred to the α-carbon, and the resulting saturated product is released from the rhodium center, regenerating the active catalyst for the next cycle.

The crucial aspect for the high enantioselectivity lies in the relative energies of the transition states for the oxidative addition step for the major and minor diastereomeric complexes. The transition state for the minor diastereomer is significantly lower in energy than that for the major diastereomer.[1] This lower activation barrier for the minor pathway means it proceeds at a much faster rate, ultimately dictating the stereochemical outcome of the reaction and leading to the formation of a single enantiomer in high excess.

Quantitative Data Presentation

The following tables summarize the performance of this compound and related DUPHOS catalysts in the asymmetric hydrogenation of various enamide substrates.

| Substrate | Catalyst | S/C Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 | [3] |

| Methyl (Z)-α-acetamidoacrylate | [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 | [3] |

| N-acetyl-α-phenylethenylamine | [(S,S)-t-Bu-BisP-Rh]BF₄ | 100:1 | MeOH | 3 atm | RT | 24-36 | Quant. | >99 (R) | [4] |

| N-acetyl-α-(p-methoxyphenyl)ethenylamine | [(S,S)-t-Bu-BisP-Rh]BF₄ | 100:1 | MeOH | 3 atm | RT | 24-36 | Quant. | >99 (R) | [4] |

| N-acetyl-α-(t-butyl)ethenylamine | [(S,S)-t-Bu-BisP*-Rh]BF₄ | 100:1 | MeOH | 3 atm | RT | 24-36 | Quant. | 99 (S) | [4] |

Note: BisP is a related chiral phosphine ligand, and its data is included for comparison of performance with similar substrates.*

Experimental Protocols

This section provides representative methodologies for the in situ generation of the this compound-Rh catalyst and its application in a typical asymmetric hydrogenation reaction.

In Situ Preparation of the [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ Catalyst

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

(S,S)-1,2-Bis(2,5-dimethylphospholano)benzene ((S,S)-Me-DUPHOS)

-

Anhydrous, deoxygenated solvent (e.g., Methanol, THF)

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 equivalent).

-

To the same flask, add the (S,S)-Me-DUPHOS ligand (1.05-1.1 equivalents).

-

Add the desired volume of anhydrous, deoxygenated solvent via syringe.

-

Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is often accompanied by a color change. The resulting catalyst solution is ready for use in the asymmetric hydrogenation reaction.

General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

-

Methyl (Z)-α-acetamidocinnamate

-

In situ prepared [Rh((S,S)-Me-DUPHOS)(COD)]BF₄ catalyst solution

-

Anhydrous, deoxygenated solvent (e.g., Methanol)

-

High-purity hydrogen gas

-

Autoclave or a reaction vessel suitable for hydrogenation under pressure

-

Magnetic stirrer and stir bar

Procedure:

-

In a reaction vessel, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate, in the anhydrous, deoxygenated solvent.

-

Add the freshly prepared catalyst solution to the substrate solution under an inert atmosphere. The typical substrate-to-catalyst (S/C) ratio is 100:1, but can be optimized for specific substrates.

-

Seal the reaction vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.

Caption: The catalytic cycle for the this compound-Rh catalyzed asymmetric hydrogenation of an enamide, illustrating the "anti-lock-and-key" mechanism where the less stable minor diastereomer reacts faster to form the major product.

Caption: A generalized experimental workflow for performing an asymmetric hydrogenation reaction using an in situ prepared this compound-Rh catalyst.

References

An In-depth Technical Guide on the Electronic and Steric Properties of (S,S)-Me-DUPHOS

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Me-DUPHOS, with the IUPAC name 1,2-bis((2S,5S)-2,5-dimethylphospholan-1-yl)benzene, is a C2-symmetric chiral phosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in hydrogenation reactions. Developed by M.J. Burk at DuPont, the DuPhos family of ligands has become indispensable in the stereoselective synthesis of a wide array of chiral molecules, including amino acid precursors. The remarkable enantioselectivity and high catalytic activity of metal complexes incorporating (S,S)-Me-DUPHOS are intricately linked to the ligand's specific electronic and steric characteristics. This technical guide provides a comprehensive overview of these properties, detailing the quantitative parameters, the experimental and computational methodologies used for their determination, and a visualization of its role in a catalytic cycle.

Core Properties of (S,S)-Me-DUPHOS

The chemical structure of (S,S)-Me-DUPHOS features two chiral phospholane rings attached to a benzene backbone. This rigid and well-defined geometry is crucial for creating a highly effective chiral environment around a metal center.

| Property | Value / Description |

| Chemical Formula | C₁₈H₂₈P₂ |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 136735-95-0 |

| Appearance | White to off-white solid |

| Chirality | C₂-symmetric |

| Primary Application | Ligand for asymmetric catalysis (e.g., hydrogenation) |

Quantitative Electronic and Steric Parameters

The interplay of electronic and steric effects governs the performance of (S,S)-Me-DUPHOS in catalysis. While specific experimentally determined values for every parameter are not always consolidated in a single source, a combination of experimental data from analogous systems and computational studies provides a robust understanding.

| Parameter | Description | Typical Value/Range (for Rhodium Complexes) | Method of Determination |

| Bite Angle (P-M-P) | The P-M-P angle in a metal complex, which influences the geometry and reactivity of the catalyst. A larger bite angle can favor certain reaction pathways. | ~82° - 86° | Experimental: X-ray crystallography of metal-(S,S)-Me-DUPHOS complexes. Computational: Density Functional Theory (DFT) geometry optimization of the metal complex. |

| Cone Angle (Tolman) | A measure of the steric bulk of the phosphine ligand. It is the apex angle of a cone centered on the metal that encompasses the van der Waals radii of the ligand's atoms. | ~135° - 145° (per phosphine group) | Experimental: Historically determined from physical models, now more accurately from X-ray crystal structures. Computational: Calculated from the optimized geometry of the ligand or its metal complex using specialized software. |

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal center that is occupied by the ligand. It provides a more nuanced measure of steric hindrance than the cone angle. | ~30% - 35% | Computational: Calculated from the three-dimensional coordinates of a metal-ligand complex, often obtained from X-ray crystallography or DFT calculations, using software like SambVca. |

| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating ability, determined by the C-O stretching frequency of a [Ni(CO)₃(phosphine)] complex in its IR spectrum. Lower frequencies indicate stronger electron donation. | ~2060 - 2065 cm⁻¹ (estimated for analogous systems) | Experimental: Infrared spectroscopy of the corresponding [Ni(CO)₃L] complex. Computational: DFT calculations of the vibrational frequencies of the [Ni(CO)₃L] complex. |

Experimental and Computational Protocols

The determination of the electronic and steric parameters of (S,S)-Me-DUPHOS relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. X-ray Crystallography for Bite Angle and Cone Angle Determination:

-

Crystal Growth: Single crystals of a metal complex of (S,S)-Me-DUPHOS (e.g., [Rh((S,S)-Me-DUPHOS)(COD)]BF₄) are grown by slow evaporation of a saturated solution or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the positions of the atoms within the crystal lattice. The structure is then refined to obtain precise bond lengths and angles, including the P-M-P bite angle.

-

Cone Angle Calculation: The cone angle can be calculated from the refined crystal structure using geometric algorithms that consider the van der Waals radii of the atoms.

2. Infrared Spectroscopy for Tolman Electronic Parameter (TEP) Determination:

-

Synthesis of the Nickel Carbonyl Complex: The complex [Ni(CO)₃((S,S)-Me-DUPHOS)] is synthesized by reacting Ni(CO)₄ with one equivalent of the (S,S)-Me-DUPHOS ligand under an inert atmosphere.

-

IR Spectrum Acquisition: The IR spectrum of the purified complex is recorded in a suitable solvent (e.g., CH₂Cl₂).

-

TEP Determination: The frequency of the A₁ symmetric C-O stretching vibration is identified in the spectrum. This value is the Tolman Electronic Parameter.

Computational Protocols

1. Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties:

-

Model Building: A 3D model of the (S,S)-Me-DUPHOS ligand or its metal complex is constructed using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for the ligand and a larger basis set with effective core potentials for the metal). This process finds the lowest energy conformation of the molecule.

-

Parameter Extraction: From the optimized geometry, steric parameters like the bite angle and cone angle can be calculated.

-

Electronic Property Calculation: Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential can be calculated to assess the electron-donating nature of the ligand.

2. Percent Buried Volume (%Vbur) Calculation:

-

Input Structure: The calculation requires the 3D coordinates of the metal-ligand complex, typically from an X-ray crystal structure or a DFT-optimized geometry.

-

Software Application: A program such as SambVca is used. The user defines the metal atom and the ligand atoms.

-

Calculation: The software places a sphere of a defined radius (typically 3.5 Å) around the metal atom and calculates the percentage of this sphere's volume that is occupied by the van der Waals spheres of the ligand atoms.

Visualizations

Structure of (S,S)-Me-DUPHOS-Rhodium Complex

Synthesis of Me-DuPhos: A Technical Guide for Researchers

Introduction: Chiral phospholane ligands, particularly the DuPhos family, are a cornerstone of modern asymmetric catalysis. Developed by M.J. Burk and his team at DuPont, these C2-symmetric bisphospholane ligands have demonstrated exceptional efficacy in a wide range of enantioselective transformations, most notably in asymmetric hydrogenation reactions. Their electron-rich nature and well-defined chiral environment lead to high catalytic activity and enantioselectivity, making them invaluable tools in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This technical guide provides an in-depth overview of the synthesis of (R,R)-Me-DuPhos, one of the most widely used members of this ligand class.

Synthetic Strategy Overview

The synthesis of Me-DuPhos is a multi-step process that begins with the creation of a chiral diol, which is then converted into a cyclic sulfate. This electrophilic intermediate subsequently undergoes a nucleophilic substitution with a lithiated diphosphine to yield the final ligand. The key to the high enantiopurity of the final ligand lies in the use of a chiral starting material or an enantioselective synthesis step early in the sequence.

Experimental Protocols

Step 1: Synthesis of (2R,5R)-Hexane-2,5-diol

The synthesis of the chiral diol, (2R,5R)-hexane-2,5-diol, is a critical first step. One common method involves the enantioselective reduction of 2,5-hexanedione.

Protocol:

-

Reaction Setup: A solution of 2,5-hexanedione in an appropriate solvent (e.g., isopropanol) is prepared in a reaction vessel under an inert atmosphere.

-

Catalyst Addition: A chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., a chiral diamine or amino alcohol), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to hydrogen gas at a specified pressure and temperature. The reaction is monitored until the starting material is consumed.

-

Workup and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude diol is purified by distillation or chromatography to yield enantiomerically pure (2R,5R)-hexane-2,5-diol.

| Step | Product | Starting Material | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (ee%) |

| 1 | (2R,5R)-Hexane-2,5-diol | 2,5-Hexanedione | H₂, Chiral Ru or Rh catalyst | >90 | >99 |

Step 2: Synthesis of (2R,5R)-Hexane-2,5-diol Cyclic Sulfate

The chiral diol is then converted to its corresponding cyclic sulfate, creating a reactive electrophile for the subsequent phosphination step.

Protocol:

-

Reaction Setup: (2R,5R)-Hexane-2,5-diol is dissolved in a suitable solvent, such as carbon tetrachloride or dichloromethane, in the presence of a base (e.g., triethylamine).

-

Sulfation: Thionyl chloride is added dropwise to the cooled solution, leading to the formation of a cyclic sulfite.

-

Oxidation: The cyclic sulfite is then oxidized to the cyclic sulfate using an oxidizing agent like sodium periodate in the presence of a catalytic amount of ruthenium(III) chloride.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed to give the crude cyclic sulfate, which is often used in the next step without further purification.

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 2 | (2R,5R)-Hexane-2,5-diol Cyclic Sulfate | (2R,5R)-Hexane-2,5-diol | Thionyl chloride, NaIO₄, RuCl₃ | High (often used crude) |

Step 3: Synthesis of 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene (Me-DuPhos)

The final step involves the reaction of the cyclic sulfate with a lithiated diphosphine.

Protocol:

-

Preparation of Dilithio-1,2-diphosphinobenzene: 1,2-Bis(phosphino)benzene is prepared separately and then treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (THF) at low temperature to generate the dilithio salt.

-

Nucleophilic Substitution: The solution of (2R,5R)-hexane-2,5-diol cyclic sulfate in THF is added dropwise to the freshly prepared solution of dilithio-1,2-diphosphinobenzene at low temperature.

-

Reaction Quench and Workup: The reaction is allowed to warm to room temperature and then quenched with a proton source (e.g., methanol or water). The product is extracted into an organic solvent.

-

Purification: The organic extracts are dried, and the solvent is removed under reduced pressure. The crude product is purified by crystallization or chromatography to afford (R,R)-Me-DuPhos as a white crystalline solid.[1]

| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) |

| 3 | (R,R)-Me-DuPhos | (2R,5R)-Hexane-2,5-diol Cyclic Sulfate, 1,2-Bis(phosphino)benzene | n-BuLi or sec-BuLi | >80 |

Synthetic Workflow

The overall synthetic pathway for (R,R)-Me-DuPhos can be visualized as a three-step process, starting from a readily available diketone and culminating in the formation of the chiral ligand.

Conclusion

The synthesis of Me-DuPhos, while requiring careful execution of multiple steps, provides access to a powerful class of ligands for asymmetric catalysis. The modularity of this synthetic route, allowing for variations in the alkyl substituents on the phospholane rings and the backbone connecting them, has led to the development of a diverse library of DuPhos and related BPE ligands. This adaptability has been instrumental in optimizing catalyst performance for a multitude of enantioselective reactions, solidifying the importance of these ligands in modern organic synthesis.

References

(S,S)-Methyl-DUPHOS: A Technical Overview of a Privileged Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

(S,S)-Methyl-DUPHOS, a prominent member of the DUPHOS family of chiral phosphine ligands, has established itself as a cornerstone in the field of asymmetric catalysis. Its robust performance in inducing high enantioselectivity across a range of chemical transformations has made it an invaluable tool in the synthesis of chiral molecules, particularly within the pharmaceutical and fine chemical industries. This technical guide provides a concise yet in-depth overview of the key molecular properties of this compound, alongside a detailed examination of its application in a representative catalytic reaction.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Property | Value | References |

| Molecular Formula | C₁₈H₂₈P₂ | [1][2][3][4][5][6] |

| Molecular Weight | 306.37 g/mol | [1][3] |

| CAS Number | 136735-95-0 | [1][4][5] |

| IUPAC Name | 1,2-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)benzene | [1] |

Application in Asymmetric Catalysis: Rh-Catalyzed Hydrogenation

A primary application of this compound is as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation reactions. The resulting chiral rhodium complex is a highly effective catalyst for the enantioselective reduction of various prochiral olefins, such as enamides, to produce chiral amines with excellent enantiomeric excess (ee).

Catalytic Cycle of Rh-(S,S)-Methyl-DUPHOS in Asymmetric Hydrogenation

The generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide using the this compound ligand is depicted in the catalytic cycle below. This process illustrates the key steps of substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination to regenerate the active catalyst.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ethz.ch [ethz.ch]

In-Depth Technical Guide: Safety and Handling Precautions for (S,S)-Methyl-DUPHOS

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides a comprehensive overview of the safety and handling precautions for (S,S)-Methyl-DUPHOS, a widely used chiral phosphine ligand in asymmetric catalysis. Adherence to these guidelines is crucial to minimize risks and ensure safe and effective use.

Hazard Identification and Classification

This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4)[1][2][3]. It may also cause skin and eye irritation[4]. It is essential to handle this compound with the appropriate care and personal protective equipment.

GHS Hazard Statements:

GHS Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product[1][2][5].

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[2].

-

P501: Dispose of contents/container to an approved waste disposal plant[1][2].

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₈P₂[1][3][6][7] |

| Molecular Weight | 306.36 g/mol [1][3][7] |

| Appearance | Solid[7] |

| Melting Point | 67-76 °C[7] |

| CAS Number | 136735-95-0[1][3][6][7] |

Safe Handling and Storage Protocol

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure[5][8].

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Ground and bond containers and receiving equipment to prevent static discharge.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated[5].

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator[2].

Handling Procedures

-

Read and understand the Safety Data Sheet (SDS) before use.

-

Ensure all necessary PPE is worn correctly.

-

Avoid breathing dust, mist, or vapors[8].

-

Avoid contact with skin and eyes.

-

Use only non-sparking tools.

Storage

-

Keep the container tightly closed in a dry and well-ventilated place[5][8].

-

Store away from heat, sparks, open flames, and hot surfaces.

First-Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting[2].

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician if irritation develops[5].

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist[5].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary[8].

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains[5].

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. Methyl-duphos, (S,S)- | C18H28P2 | CID 2734553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Methyl-duphos, (R,R)- | C18H28P2 | CID 2734551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sds.strem.com [sds.strem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. (S,S)-Me-DUPHOS 97.00% | CAS: 136735-95-0 | AChemBlock [achemblock.com]

- 7. (+)-1,2-双[(2S,5S)-2,5-二甲基磷]苯 kanata purity | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Solubility Landscape of (S,S)-Methyl-DUPHOS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S,S)-Methyl-DUPHOS, a chiral phosphine ligand, is a cornerstone in asymmetric catalysis, pivotal for the stereoselective synthesis of a multitude of chemical entities. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective application in reaction optimization, catalyst preparation, and downstream processing. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a general experimental protocol for its determination, and offers insights into its molecular interactions with different solvent classes.

Understanding the Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, an analysis of its molecular structure provides valuable predictive insights into its behavior in various organic solvents.

This compound

-

IUPAC Name: 1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene

-

CAS Number: 136735-95-0

-

Molecular Formula: C₁₈H₂₈P₂

-

Molecular Weight: 306.37 g/mol

The structure of this compound is characterized by a central benzene ring and two phospholane rings, which are five-membered saturated rings containing a phosphorus atom. The presence of methyl groups on the phospholane rings and the overall hydrocarbon framework contribute to its largely nonpolar character.

Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in nonpolar and moderately polar aprotic organic solvents.

Expected Solubility Trends:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Aprotic Nonpolar | Toluene, Hexane, Benzene | High | The nonpolar nature of these solvents aligns well with the hydrocarbon backbone of this compound, facilitating favorable van der Waals interactions. |

| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | High to Moderate | These solvents possess dipole moments that can interact with the phosphorus atoms in the ligand, while their organic character allows for solubilization of the hydrocarbon portions. |

| Protic Polar | Methanol, Ethanol | Moderate to Low | The presence of hydroxyl groups in protic solvents leads to strong hydrogen bonding networks. While some interaction with the phosphorus lone pairs is possible, the largely nonpolar structure of the ligand is less compatible with these highly polar, hydrogen-bonding environments. |

| Aqueous Solvents | Water | Negligible | As a nonpolar organic molecule, this compound is expected to be virtually insoluble in water. |

Experimental Protocol for Solubility Determination

The following provides a generalized experimental workflow for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and determining the concentration of the solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent (e.g., THF, Toluene, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Saturation: Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature for a period to allow any undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a pre-validated HPLC or GC method.

-

Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted sample.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For specific applications, it is recommended to perform solubility tests with the actual solvent systems and conditions to be employed.

Methodological & Application

Application Notes and Protocols for (S,S)-Methyl-DUPHOS Catalyzed Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ligand (S,S)-Methyl-DUPHOS in rhodium-catalyzed asymmetric hydrogenation reactions. This methodology is a cornerstone in modern synthetic chemistry, enabling the efficient and highly enantioselective synthesis of a wide range of chiral molecules, particularly amino acids and their derivatives, which are crucial building blocks in pharmaceutical development.

Introduction

The rhodium complex of this compound is a highly effective catalyst for the asymmetric hydrogenation of various prochiral olefins, most notably enamides and enol esters. The catalyst exhibits remarkable enantioselectivity, often achieving >99% enantiomeric excess (ee), making it a valuable tool for the synthesis of optically pure compounds. The success of this catalytic system is attributed to the unique stereoelectronic properties of the C2-symmetric bis(phospholane) ligand, which creates a highly organized and chiral coordination environment around the rhodium center.

A key mechanistic feature of this catalytic system is the "anti-lock-and-key" phenomenon. While the substrate may bind to the catalyst to form a more stable, major diastereomer, it is the less stable, minor diastereomer that undergoes a much faster reaction, ultimately determining the high enantioselectivity of the product.[1][2] The turnover-limiting step in the catalytic cycle is generally considered to be the oxidative addition of hydrogen to the rhodium-substrate complex.[1][2]

Applications

The primary application of this compound-Rh catalyzed asymmetric hydrogenation lies in the synthesis of chiral α-amino acids and their derivatives from N-acyl-α-enamide precursors. This method provides a direct and efficient route to a wide variety of natural and unnatural amino acids.[3] Other significant applications include the synthesis of chiral α-hydroxy esters from enol esters and other chiral building blocks.[4]

Data Presentation: Substrate Scope and Enantioselectivity

The this compound-Rh catalyst has demonstrated high efficacy across a range of substrates. The following tables summarize the quantitative data for the asymmetric hydrogenation of representative enamides and enol esters.

Table 1: Asymmetric Hydrogenation of Enamides

| Entry | Substrate | Product | S/C Ratio | Solvent | H₂ Pressure | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| 1 | N-Acetyl-α-phenylenamide | N-Acetyl-(R)-phenylglycine derivative | 100:1 | Methanol | 3 atm | RT | 24-36 | Quantitative | >99 | [3] |

| 2 | N-Acetyl-α-(p-methoxyphenyl)enamide | N-Acetyl-(R)-(p-methoxyphenyl)glycine derivative | 100:1 | Methanol | 3 atm | RT | 24-36 | Quantitative | >99 | [3] |

| 3 | N-Acetyl-α-(1-naphthyl)enamide | N-Acetyl-(R)-(1-naphthyl)glycine derivative | 100:1 | Methanol | 3 atm | RT | 24-36 | Quantitative | >99 | [3] |

| 4 | N-Acetyl-α-(tert-butyl)enamide | N-Acetyl-(S)-tert-leucine derivative | 100:1 | Methanol | 3 atm | RT | 24-36 | Quantitative | 99 | [3] |

| 5 | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | 100:1 | Methanol | 1 atm | 25 | 1 | >99 | >99 | [5] |

| 6 | Methyl (Z)-α-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | 100:1 | Methanol | 1 atm | 25 | 1 | >99 | >99 | [5] |

Table 2: Asymmetric Hydrogenation of Enol Esters

| Entry | Substrate (R¹, R², R³) | Product | S/C Ratio | Solvent | H₂ Pressure | ee (%) | Reference |

| 1 | Me, H, CO₂Me | Methyl 2-(acetyloxy)propanoate | 500:1 | Methanol | 60 psi | 95 | [4] |

| 2 | Et, H, CO₂Me | Methyl 2-(acetyloxy)butanoate | 500:1 | Methanol | 60 psi | 96 | [4] |

| 3 | i-Pr, H, CO₂Me | Methyl 2-(acetyloxy)-3-methylbutanoate | 500:1 | Methanol | 60 psi | 97 | [4] |

| 4 | Ph, H, CO₂Me | Methyl 2-(acetyloxy)-2-phenylacetate | 500:1 | Methanol | 60 psi | 99 | [4] |

| 5 | H, Me, CO₂Me (E/Z mixture) | Methyl 2-(acetyloxy)propanoate | 500:1 | Methanol | 60 psi | 94 | [4] |

Experimental Protocols

The following protocols provide a general framework for conducting this compound-Rh catalyzed asymmetric hydrogenation reactions. All procedures involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

In Situ Catalyst Preparation

This is the most common method for generating the active catalyst.

Materials:

-

[(COD)₂Rh]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or [(COD)₂Rh]OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate)

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., methanol, toluene)

Procedure:

-

In a glovebox or under a stream of inert gas, add the rhodium precursor (1.0 mol%) and this compound (1.1-1.2 mol%) to a Schlenk flask or a pressure-resistant reaction vessel.

-

Add the anhydrous, deoxygenated solvent to dissolve the catalyst components.

-

Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous.

General Asymmetric Hydrogenation of Enamides

Materials:

-

Prepared this compound-Rh catalyst solution

-

Enamide substrate

-

Anhydrous, deoxygenated solvent (typically methanol)

-

High-purity hydrogen gas

Procedure:

-

Add the enamide substrate to the reaction vessel containing the pre-formed catalyst solution. The substrate-to-catalyst (S/C) ratio typically ranges from 100:1 to 1000:1.

-

Seal the reaction vessel and connect it to a hydrogen gas line.

-

Purge the vessel with hydrogen gas several times to remove any residual air.

-

Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at the specified temperature (usually room temperature) for the required time (typically 1-36 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by standard methods such as column chromatography or recrystallization.

-

Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides.

Caption: Catalytic cycle for (S,S)-Me-DUPHOS-Rh hydrogenation.

Experimental Workflow

This diagram outlines the general workflow for performing an asymmetric hydrogenation experiment.

References

Application Notes and Protocols for the Synthesis of Chiral Amino Acids Using (S,S)-Me-DUPHOS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric synthesis of chiral amino acids is of paramount importance in the pharmaceutical and fine chemical industries, as these molecules serve as crucial building blocks for a vast array of bioactive compounds. Among the most powerful methods for achieving high enantioselectivity in their synthesis is the asymmetric hydrogenation of prochiral enamides. The rhodium complex of the chiral phosphine ligand (S,S)-Me-DUPHOS has emerged as a highly efficient and versatile catalyst for this transformation, consistently delivering excellent yields and enantiomeric excesses (ee).

This document provides detailed application notes and experimental protocols for the use of (S,S)-Me-DUPHOS in the synthesis of chiral amino acids. It includes a summary of catalyst performance across a range of substrates, step-by-step procedures for catalyst preparation and hydrogenation reactions, and methods for product purification.

Catalyst Performance Data

The (S,S)-Me-DUPHOS-Rh(I) catalytic system has demonstrated broad applicability and high efficiency in the asymmetric hydrogenation of various α-enamides, which are precursors to α-amino acids. The catalyst exhibits remarkable enantioselectivity for a wide range of substrates.

| Substrate (N-Acetyl-α-enamide Methyl Ester) | Product (N-Acetyl-α-amino Acid Methyl Ester) | Catalyst Loading (mol%) | Solvent | H₂ Pressure (psi) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | 1 | Methanol | 15 | 25 | 1 | >99 | >99 |

| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-L-alanine methyl ester | 1 | Methanol | 15 | 25 | 1 | >99 | >99 |

| Methyl (Z)-α-acetamido-3-(1-naphthyl)acrylate | N-Acetyl-L-1-naphthylalanine methyl ester | 1 | Methanol | 60 | 25 | 24 | 100 | 99 |

| Methyl (Z)-α-acetamido-3-(2-naphthyl)acrylate | N-Acetyl-L-2-naphthylalanine methyl ester | 1 | Methanol | 60 | 25 | 24 | 100 | 99 |

| Methyl (Z)-α-acetamido-3-(2-furyl)acrylate | N-Acetyl-L-2-furylalanine methyl ester | 1 | Methanol | 60 | 25 | 24 | 100 | 98 |

| Methyl (Z)-α-acetamido-3-(2-thienyl)acrylate | N-Acetyl-L-2-thienylalanine methyl ester | 1 | Methanol | 60 | 25 | 24 | 100 | 99 |

| Methyl (Z)-α-acetamido-3-methylcrotonate | N-Acetyl-L-valine methyl ester | 1 | Methanol | 60 | 25 | 24 | 100 | 98 |

| Methyl (Z)-α-acetamido-4-methyl-2-pentenoate | N-Acetyl-L-leucine methyl ester | 1 | Methanol | 60 | 25 | 24 | 100 | 99 |

Experimental Protocols

Protocol 1: In Situ Preparation of the (S,S)-Me-DUPHOS-Rh(I) Catalyst

This protocol describes the convenient in situ preparation of the active rhodium catalyst from a stable rhodium precursor and the (S,S)-Me-DUPHOS ligand.

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

(S,S)-Me-DUPHOS ((+)-1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene)

-

Anhydrous and deoxygenated solvent (e.g., Methanol, Dichloromethane)

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Rh(COD)₂]BF₄ (1.0 eq).

-

In a separate flask, dissolve (S,S)-Me-DUPHOS (1.05-1.1 eq) in the anhydrous and deoxygenated solvent.

-

Using a syringe, slowly transfer the (S,S)-Me-DUPHOS solution to the flask containing the rhodium precursor.

-

Stir the resulting mixture at room temperature (20-25 °C) for 15-20 minutes. A color change is typically observed, indicating the formation of the [(S,S)-Me-DUPHOS-Rh(COD)]BF₄ complex.

-

The resulting orange-red solution is the active catalyst and is ready for use in the asymmetric hydrogenation reaction.

Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol details the asymmetric hydrogenation of a model substrate to produce N-Acetyl-L-phenylalanine methyl ester.

Materials:

-

Methyl (Z)-α-acetamidocinnamate

-

In situ prepared (S,S)-Me-DUPHOS-Rh(I) catalyst solution (as prepared in Protocol 1)

-

Anhydrous and deoxygenated methanol

-

High-pressure autoclave or a suitable hydrogenation reactor

-

Hydrogen gas (high purity)

Procedure:

-